An In-depth Technical Guide to (3-Methoxy-benzoylamino)-acetic acid (CAS 57728-61-7)
An In-depth Technical Guide to (3-Methoxy-benzoylamino)-acetic acid (CAS 57728-61-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Methoxy-benzoylamino)-acetic acid, also known as N-(3-methoxybenzoyl)glycine, is a member of the N-acylglycine family of compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications in research and drug development. While experimental data for this specific compound is limited in public domains, this guide synthesizes information from closely related isomers and analogous chemical structures to provide a robust predictive profile, offering valuable insights for researchers working with this molecule.
Introduction
N-acyl amino acids are a diverse class of molecules that play significant roles in various biological processes[1]. (3-Methoxy-benzoylamino)-acetic acid (CAS 57728-61-7) is a synthetic derivative of the simplest amino acid, glycine. Its structure, featuring a methoxy-substituted benzoyl group attached to the nitrogen of glycine, suggests its potential as a scaffold in medicinal chemistry and as a probe in biochemical assays. The methoxy group at the meta position of the phenyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for structure-activity relationship (SAR) studies. This guide aims to consolidate the available information and provide a foundational understanding of this compound for scientific applications.
Physicochemical and Spectroscopic Properties
Direct experimental data for (3-Methoxy-benzoylamino)-acetic acid is not widely available. However, by examining its isomers and related compounds, we can establish a reliable predictive profile.
Physicochemical Properties
The following table summarizes the key physicochemical properties. Data for the isomeric N-(4-hydroxy-3-methoxybenzoyl)glycine is included for comparison to provide context.
| Property | Predicted/Estimated Value for (3-Methoxy-benzoylamino)-acetic acid | Reference Data: N-(4-hydroxy-3-methoxybenzoyl)glycine |
| Molecular Formula | C₁₀H₁₁NO₄ | C₁₀H₁₁NO₅[2][3] |
| Molecular Weight | 209.20 g/mol [4] | 225.20 g/mol [3] |
| Appearance | White to off-white solid | Not specified |
| Melting Point | Not available | 169-170 °C[2] |
| Boiling Point | Estimated >350 °C | 470.9 °C at 760 mmHg[2] |
| Solubility | Predicted to have moderate water solubility and good solubility in polar protic solvents like ethanol and methanol. | Not specified |
Rationale for Predictions: The presence of the carboxylic acid and amide functionalities suggests that (3-Methoxy-benzoylamino)-acetic acid will exhibit some degree of water solubility due to hydrogen bonding capabilities. Its solubility in organic solvents is expected to be good in polar protic solvents like ethanol and methanol[5]. The melting point is anticipated to be a sharp, defined temperature, characteristic of a crystalline solid.
Spectroscopic Profile
While experimental spectra for (3-Methoxy-benzoylamino)-acetic acid are not readily found, a predicted spectroscopic profile can be constructed based on its chemical structure and data from its 4-methoxy isomer[6].
1H NMR Spectroscopy (Predicted):
-
Aromatic Protons (Ar-H): Four protons in the aromatic region (approx. δ 7.0-7.8 ppm), exhibiting splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the amide proton) at approximately δ 4.0-4.2 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8 ppm.
-
Amide Proton (-NH-): A broad singlet or triplet (if coupled to the methylene protons) at approximately δ 8.5-9.0 ppm.
-
Carboxylic Acid Proton (-COOH): A very broad singlet at δ > 10 ppm.
13C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon (Amide C=O): δ ~168-170 ppm.
-
Carbonyl Carbon (Carboxylic Acid C=O): δ ~172-174 ppm.
-
Aromatic Carbons: Six signals in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be significantly shielded.
-
Methylene Carbon (-CH₂-): δ ~41-43 ppm.
-
Methoxy Carbon (-OCH₃): δ ~55 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.
-
N-H Stretch (Amide): A sharp peak around 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C=O Stretch (Amide I band): A strong, sharp peak around 1640-1660 cm⁻¹.
-
N-H Bend (Amide II band): A peak around 1550 cm⁻¹.
-
C-O Stretch (Methoxy): A peak around 1250 cm⁻¹.
Mass Spectrometry (MS) (Predicted):
-
Molecular Ion [M]⁺: m/z = 209.
-
Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of the carboxylic acid group (m/z = 164), the 3-methoxybenzoyl cation (m/z = 135), and the tropylium ion (m/z = 91).
Synthesis Protocol: The Schotten-Baumann Reaction
A reliable method for the synthesis of N-acylglycines is the Schotten-Baumann reaction[7]. This protocol details the synthesis of (3-Methoxy-benzoylamino)-acetic acid from glycine and 3-methoxybenzoyl chloride.
Materials and Reagents
-
Glycine
-
3-Methoxybenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated and dilute)
-
Dichloromethane (DCM) or Diethyl ether
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Rotary evaporator
Step-by-Step Procedure
-
Preparation of Glycine Solution: In a flask, dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents). Cool the flask in an ice bath with stirring.
-
Acylation Reaction: Slowly add 3-methoxybenzoyl chloride (1.1 equivalents) dropwise to the cold, stirring glycine solution. Maintain the temperature below 5 °C. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for one hour, and then at room temperature for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting materials.
-
Work-up - Extraction: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with dichloromethane or diethyl ether to remove any unreacted 3-methoxybenzoyl chloride and 3-methoxybenzoic acid.
-
Work-up - Acidification: Cool the aqueous layer in an ice bath and acidify it to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of (3-Methoxy-benzoylamino)-acetic acid should form.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.
-
Purification: The crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity.
-
Drying and Characterization: Dry the purified solid under vacuum. Characterize the final product by determining its melting point and acquiring NMR, IR, and MS spectra to confirm its identity and purity.
Causality Behind Experimental Choices
-
Use of NaOH: The base is crucial for deprotonating the amino group of glycine, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of the acyl chloride. It also neutralizes the HCl byproduct, driving the reaction to completion[7].
-
Ice Bath: The reaction is exothermic and keeping the temperature low minimizes potential side reactions, such as the hydrolysis of the acyl chloride.
-
Acidification: The product, an N-acylglycine, is a carboxylic acid. It is soluble in its deprotonated (carboxylate) form in the basic aqueous solution. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate out of the solution.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (3-Methoxy-benzoylamino)-acetic acid.
Potential Applications in Research and Drug Development
While specific studies on (3-Methoxy-benzoylamino)-acetic acid are not abundant, the broader class of N-acylglycines has garnered interest in several areas:
-
Metabolic Biomarkers: N-acylglycines are known metabolites. For instance, 3-methylhippuric acid is a biomarker for xylene exposure[8]. The metabolic fate of (3-Methoxy-benzoylamino)-acetic acid could be a subject of investigation in toxicology and metabolomics studies.
-
Enzyme Substrates and Inhibitors: N-acylglycines can serve as substrates for various enzymes. For example, N-(4-methoxybenzoyl)glycine is a substrate for hippurate hydrolases[9]. (3-Methoxy-benzoylamino)-acetic acid could be used in similar enzymatic assays to study enzyme kinetics or for screening potential inhibitors.
-
Medicinal Chemistry Scaffolds: The structure of (3-Methoxy-benzoylamino)-acetic acid provides a versatile scaffold for the synthesis of more complex molecules. The carboxylic acid and amide functionalities are amenable to further chemical modifications, allowing for the generation of compound libraries for drug discovery screening[5][10]. The methoxy group can be a key interaction point with biological targets or can be modified to tune the compound's properties.
Conceptual Experimental Workflow: Enzyme Inhibitor Screening
The following diagram illustrates a conceptual workflow for screening potential inhibitors of an enzyme that utilizes (3-Methoxy-benzoylamino)-acetic acid as a substrate.
Caption: Conceptual workflow for an enzyme inhibitor screening assay.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves[11].
-
Handling: Avoid creating dust. Handle in a well-ventilated area, preferably in a fume hood[12].
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
(3-Methoxy-benzoylamino)-acetic acid is a compound with potential utility in various fields of chemical and biological research. While direct experimental data is sparse, this guide provides a comprehensive overview based on sound chemical principles and data from closely related compounds. The detailed synthesis protocol offers a practical starting point for researchers wishing to work with this molecule. As with any novel compound, further experimental characterization is necessary to fully elucidate its properties and potential applications. This guide serves as a valuable resource to facilitate and inform such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. N-(4-Hydroxy-3-methoxybenzoyl)glycine | C10H11NO5 | CID 3083688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(3-methoxybenzoyl)glycine | CymitQuimica [cymitquimica.com]
- 5. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 6. 4-Methyoxybenzoyl-N-glycine | C10H11NO4 | CID 128847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. international.brand.akzonobel.com [international.brand.akzonobel.com]
